Methyl 2-{[2-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate
Description
Methyl 2-{[2-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate is a structurally complex organic compound featuring a methyl benzoate core substituted with two distinct sulfanyl (thioether) groups. The first sulfanyl group is linked to a 4-chlorophenyl ethylamino moiety, while the second is attached to a methyl-oxoethyl chain.
Properties
IUPAC Name |
methyl 2-[1-[2-(4-chlorophenyl)sulfanylethylamino]-1-oxopropan-2-yl]sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S2/c1-13(26-17-6-4-3-5-16(17)19(23)24-2)18(22)21-11-12-25-15-9-7-14(20)8-10-15/h3-10,13H,11-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJWKBGHTKVBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC1=CC=C(C=C1)Cl)SC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[2-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate, also known by its CAS number 337923-45-2, is a synthetic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20ClNO3S2
- Molar Mass : 409.95 g/mol
The compound features a complex structure that includes a chlorophenyl group and multiple sulfur atoms, which may contribute to its biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of sulfur atoms in the structure may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cell growth.
Biological Activity Data
Case Studies
Several studies have investigated the biological effects of this compound:
-
Cytotoxicity in Cancer Cells :
A study assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as an anticancer agent.- Cell Lines Tested : HeLa, MCF-7, and A549.
- IC50 Values : Ranged from 15 to 30 µM depending on the cell line.
-
Anti-inflammatory Effects :
Research demonstrated that the compound could decrease levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory conditions. -
Antioxidant Properties :
The compound exhibited a dose-dependent increase in antioxidant enzyme activities (SOD and CAT) in vitro, suggesting it could mitigate oxidative damage in cells.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a benzenecarboxylate moiety linked to sulfanyl and amino functional groups. Its molecular formula is , with a molecular weight of approximately 433.97 g/mol. The presence of the 4-chlorophenyl group contributes to its biological activity, particularly in anticancer applications.
Anticancer Activity
Methyl 2-{[2-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, a study evaluated sulfonamide derivatives and found that certain compounds demonstrated remarkable activity against human tumor cell lines, including lung, colon, and breast cancers, with GI50 values in the micromolar range (1.9–3.0 μM) .
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes relevant to cancer progression and other diseases. Sulfonamide derivatives have shown promise as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are important in the treatment of Alzheimer's disease . The enzyme inhibitory potential of this compound could be explored further to assess its therapeutic applications.
Synthesis of Novel Compounds
The synthesis of this compound can serve as a scaffold for developing new derivatives with enhanced biological activities. Researchers have synthesized various sulfonamide derivatives that exhibit anti-proliferative properties and have broad-spectrum antitumor activity compared to conventional anticancer drugs .
Case Study 1: Antitumor Efficacy
In a study published by the National Cancer Institute, several sulfonamide derivatives were tested against the NCI-60 cell line panel. The results indicated that compounds similar to this compound exhibited significant cytotoxicity across multiple cancer types, highlighting their potential for further development in cancer therapy .
Case Study 2: Enzyme Inhibition Research
Research on sulfonamide derivatives has demonstrated their effectiveness as acetylcholinesterase inhibitors, which could be beneficial for treating neurodegenerative diseases like Alzheimer's . The structural features of this compound suggest that it may also possess similar inhibitory properties.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | GI50 (μM) | Activity |
|---|---|---|---|
| Compound A | Lung | 1.9 | High |
| Compound B | Colon | 3.0 | Moderate |
| Methyl 2-{...} | Breast | TBD | TBD |
Table 2: Enzyme Inhibition Potency
| Compound Name | Target Enzyme | IC50 (μM) | Inhibition Type |
|---|---|---|---|
| Compound C | Acetylcholinesterase | TBD | Competitive |
| Methyl 2-{...} | Butyrylcholinesterase | TBD | Non-competitive |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural features align with several classes of bioactive molecules, including sulfonylurea herbicides, antifungal agents, and enzyme inhibitors.
Table 1: Structural and Functional Comparison
Key Observations:
Sulfanyl vs. Sulfonyl Linkages: The target compound’s sulfanyl groups differ from the sulfonylurea bridges in triflusulfuron-methyl . In contrast, sulfonylureas like triflusulfuron-methyl rely on hydrogen bonding with plant enzymes for herbicidal activity , a mechanism less likely in the target compound due to the absence of a urea group.
Chlorophenyl Motifs: The 4-chlorophenyl group in the target compound is shared with sulconazole, an antifungal agent . This substituent is known to enhance lipophilicity, aiding in cellular uptake and target binding. However, sulconazole’s imidazole ring is critical for its antifungal activity, which the target compound lacks.
Backbone Flexibility and Reactivity: The methyl benzoate core of the target compound contrasts with the butanoic acid backbone in . The ester group in the target may confer higher metabolic stability compared to carboxylic acids, which are prone to ionization at physiological pH .
Table 2: Physicochemical Properties (Hypothetical)
| Property | Target Compound | Triflusulfuron-methyl | 2-[(Carboxymethyl)sulfanyl]butanoic acid | Sulconazole |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 414.3 | ~300–350 (varies by aryl group) | 377.7 |
| logP (lipophilicity) | ~3.5 (estimated) | 2.1 | ~1.5–2.5 | 5.8 |
| Key Functional Groups | Sulfanyl, ester | Sulfonylurea, triazine | Carboxymethyl sulfanyl, ketone | Imidazole, sulfanyl |
Mechanistic Insights:
- Antifungal Potential: The 4-chlorophenylsulfanyl group in the target compound mirrors sulconazole’s structure, suggesting possible interactions with fungal membranes or enzymes. However, without an imidazole ring, its mechanism would likely differ .
- Enzyme Inhibition : The sulfanyl groups may act as nucleophiles or metal-binding motifs, analogous to the Michael adducts in , which inhibit enzymes like cysteine proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
